(E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide is a synthetic compound that belongs to the class of cyanoacrylamides, which are known for their diverse biological activities. This compound features a benzyl group, a pyridine moiety, and a cyanoacrylamide structure, making it a potential candidate for various scientific applications, particularly in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving readily available starting materials. Its synthesis and characterization have been documented in scientific literature, highlighting its potential as a therapeutic agent.
This compound can be classified as:
The synthesis of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide typically involves the following steps:
The synthesis often requires specific conditions such as temperature control, reaction time optimization, and purification techniques like column chromatography to isolate the desired product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide can be represented as follows:
The compound features:
(E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide can participate in several chemical reactions:
Reactions are typically conducted under controlled conditions to optimize yields and minimize by-products. Monitoring reactions via Thin Layer Chromatography (TLC) is common practice.
The mechanism through which (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide exerts its biological effects is not fully elucidated but may involve:
Studies suggest that compounds with similar structures exhibit significant biological activity against various cancer cell lines and pathogens, indicating potential therapeutic applications.
Analytical methods such as High Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability over time.
(E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide has several potential applications:
The 6-bromopyridin-2-yl group serves as a privileged heterocyclic scaffold in drug development due to its dual functionality as a hydrogen-bond acceptor and halogen-bond donor. This moiety enhances target binding affinity and influences pharmacokinetic properties, as evidenced by its incorporation into kinase inhibitors and deubiquitinase modulators [1]. The bromine atom at the 6-position enables strategic derivatization via transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Stille coupling), facilitating rapid generation of structure-activity relationships [1] [6]. Bromopyridine-containing compounds exhibit improved cellular permeability compared to non-halogenated analogues, attributed to optimized lipophilicity profiles (LogP = 2.5–3.5) [7]. This balance of synthetic versatility and favorable physicochemical properties underpins the scaffold’s utility in targeted cancer therapeutics, particularly in overcoming drug resistance mechanisms [6] [10].
Table 1: Comparative Physicochemical Properties of Bromopyridine Acrylamides | Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features | |--------------|------------------------|------------------------------|--------------------------|----------------------------| | (E)-N-Benzyl-3-(6-bromopyridin-2-yl)-2-cyanoacrylamide | C₁₆H₁₂BrN₃O | 342.19 | 182–183 | Benzylamide, unsubstituted pyridine | | (S,E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)acrylamide | C₁₇H₁₄BrN₃O | 356.22 | - | Chiral α-methylbenzylamide | | (S,E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(1-phenylbutyl)acrylamide (WP1130) | C₁₉H₁₈BrN₃O | 384.30 | - | Chiral α-phenylbutylamide |
Bromopyridine acrylamides demonstrate significant potential as modulators of the ubiquitin-proteasome pathway, particularly through inhibition of deubiquitinating enzymes (DUBs). The compound WP1130 (degrasyn), a structural analogue featuring an α-phenylbutylamide side chain, selectively inhibits USP9x, USP5, USP14, and UCH37 DUBs at micromolar concentrations (IC₅₀ = 1.2–5.6 µM) [4] [7]. This inhibition promotes the accumulation of polyubiquitinated proteins and triggers ER stress pathways without affecting proteasome activity. Molecular docking studies suggest that the 6-bromopyridin-2-yl moiety binds to cysteine residues in DUB catalytic pockets through electrophilic attack, facilitated by the electron-withdrawing cyanoacrylamide system [2] [4]. The benzylamide derivative shares this mechanism, with structural variations in the amide side chain modulating target specificity and binding kinetics. These compounds induce apoptosis in BCR-ABL+ leukemia cells resistant to imatinib, validating their therapeutic potential in protein homeostasis disorders [4].
The (E)-2-cyanoacrylamide group acts as a Michael acceptor enabling covalent inhibition of nucleophilic cysteine residues in biological targets. This electrophilic warhead exhibits tunable reactivity (k = 0.05–0.8 M⁻¹s⁻¹ with thiols), intermediate between acrylamides (k ≈ 0.02 M⁻¹s⁻¹) and iodoacetamides (k ≈ 18 M⁻¹s⁻¹) . Bromopyridine conjugation reduces the cyanoacrylamide’s inherent promiscuity by:
In DUB inhibition, this scaffold enables irreversible binding without requiring catalytic activation (unlike quiescent affinity labels), as demonstrated by sustained proteasome inhibition in mantle cell lymphoma models [4]. The cyano group further stabilizes the enolate intermediate during Michael addition, increasing reaction efficiency with biological thiols [1] .
Synthetic Chemistry and Molecular Characterization
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1